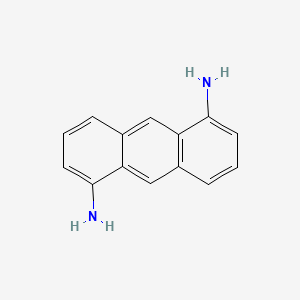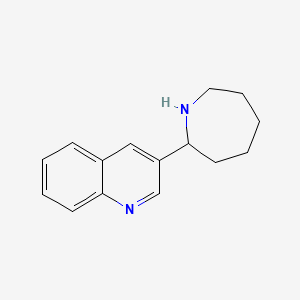![molecular formula C10H11N4O8P B1608471 9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione CAS No. 31319-70-7](/img/structure/B1608471.png)
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione
Übersicht
Beschreibung
The compound “9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione” is a complex organic molecule. It appears to have multiple CAS numbers, including 99754-65-1 , 51785-80-9 , and 41092-64-2 . The molecular formula is C10H10N4NaO7P .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, the search results do not provide a detailed structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 352.17300 . Other properties such as density, boiling point, and melting point are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Potential
Research has identified derivatives of purine-dione compounds exhibiting significant anti-inflammatory activities. A study conducted by Kaminski et al. (1989) synthesized a series of substituted analogues based on a novel purine-dione ring system, demonstrating comparable anti-inflammatory effects to naproxen in the adjuvant-induced arthritis rat model. This highlights the potential of purine-dione derivatives in chronic inflammation treatment without the gastric ulcer inducing potential and ocular toxicity observed with other series (Kaminski et al., 1989).
Structural and Molecular Analysis
The structural intricacies of purine-dione derivatives have been a subject of extensive study. Mazumder et al. (2001) elucidated the crystal structure of a nucleoside analogue within this chemical family, providing insights into its molecular interactions and potential biological implications (Mazumder et al., 2001). Similarly, Walla et al. (2010) investigated the X-ray structure and NMR characteristics of a related compound, revealing its stability in solution and potential applications in cosmetology (Walla et al., 2010).
Mechanistic Insights into DNA Damage Repair
Understanding the mechanisms underlying DNA damage and repair is crucial for advancing cancer research and therapy. Munk et al. (2008) explored the transformation pathways of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin, providing valuable mechanistic insights that could inform the development of novel therapeutic strategies (Munk et al., 2008).
Antiviral Properties
The antiviral capabilities of purine-dione derivatives have been documented, with certain compounds showing potent activity against herpesviruses and retroviruses. Duckworth et al. (1991) synthesized 9-[2-(phosphonomethoxy)alkoxy]purines, revealing their potential as selective inhibitors for viral replication (Duckworth et al., 1991).
Anticancer Activity
The quest for effective anticancer agents continues to drive research in chemical synthesis and molecular modeling. Hayallah (2017) designed and synthesized a series of purine-dione derivatives, demonstrating significant anticancer activity against the human breast cancer cell line MCF-7 (Hayallah, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O8P/c15-5-6-3(1-20-23(18,19)22-6)21-9(5)14-2-11-4-7(14)12-10(17)13-8(4)16/h2-3,5-6,9,15H,1H2,(H,18,19)(H2,12,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQFLOPCIXUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399795 | |
| Record name | cXMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione | |
CAS RN |
31319-70-7 | |
| Record name | cXMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




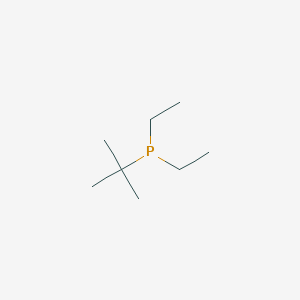
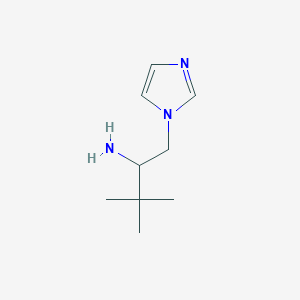
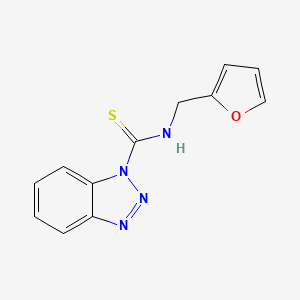
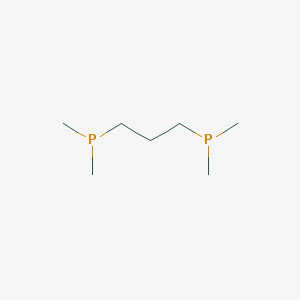
![[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate](/img/structure/B1608397.png)
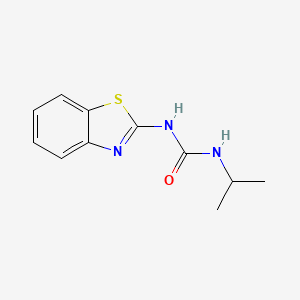
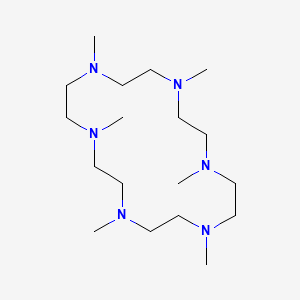

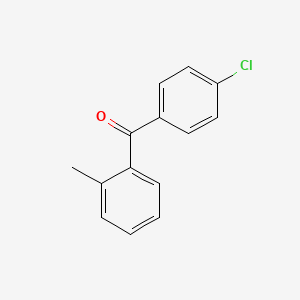
![5-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid](/img/structure/B1608403.png)
